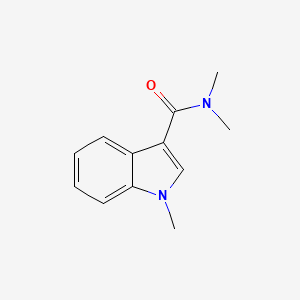
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known by its chemical name, PTP1B inhibitor IX.
Wirkmechanismus
The mechanism of action of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide involves the inhibition of PTP1B. This compound binds to the active site of PTP1B and prevents it from dephosphorylating insulin receptor substrate-1 (IRS-1), which leads to the activation of the insulin signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have demonstrated that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is its potential as a PTP1B inhibitor. This compound has shown promising results in preclinical studies and may have therapeutic potential for the treatment of type 2 diabetes and obesity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide. One area of research is the development of more potent and selective PTP1B inhibitors that can be used as therapeutic agents for the treatment of type 2 diabetes and obesity. Another area of research is the investigation of the potential applications of this compound in other fields, such as cancer research and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound in different experimental settings.
Conclusion
In conclusion, 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a chemical compound that has shown promising results in preclinical studies for its potential applications as a PTP1B inhibitor. This compound has the potential to be used as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further research is needed to fully elucidate the mechanism of action and the biochemical and physiological effects of this compound in different experimental settings.
Synthesemethoden
The synthesis of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with 1,3-diaminopropane to form a Schiff base. This Schiff base is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide has been extensively studied for its potential applications as a PTP1B inhibitor. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been identified as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(20-11-6-12-25-14-7-2-1-3-8-14)13-17-15-9-4-5-10-16(15)19(24)22-21-17/h1-5,7-10H,6,11-13H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDOXXUEFILMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCNC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)


![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)